
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5HCl2LiN2O2 It is a lithium salt of 5,6-dichloropyridazine-3-carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5,6-dichloropyridazine-3-carboxylate typically involves the reaction of 5,6-dichloropyridazine-3-carboxylic acid with a lithium-containing reagent. One common method is to dissolve the acid in a suitable solvent, such as ethanol or water, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors and automated systems to control the addition of reagents and maintain optimal reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of lithium(1+) 5,6-dichloropyridazine-3-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could interact with enzyme active sites or receptor binding sites, leading to changes in biochemical pathways.
相似化合物的比较
Similar Compounds
- Lithium 4,6-dichloropyridazine-3-carboxylate
- Lithium 5-chloropyridazine-3-carboxylate
- Lithium 6-chloropyridazine-3-carboxylate
Uniqueness
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate is unique due to the presence of two chlorine atoms at the 5 and 6 positions of the pyridazine ring. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
分子式 |
C5HCl2LiN2O2 |
|---|---|
分子量 |
198.9 g/mol |
IUPAC 名称 |
lithium;5,6-dichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C5H2Cl2N2O2.Li/c6-2-1-3(5(10)11)8-9-4(2)7;/h1H,(H,10,11);/q;+1/p-1 |
InChI 键 |
FCOVOLKLDGBKPR-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=C(C(=NN=C1C(=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


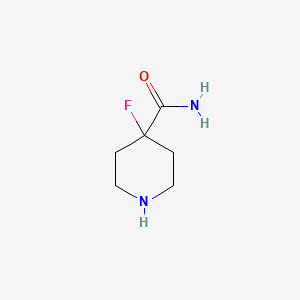
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
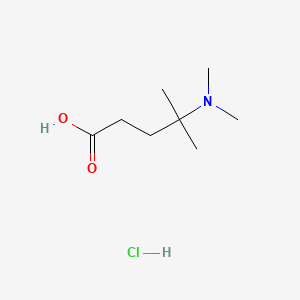
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
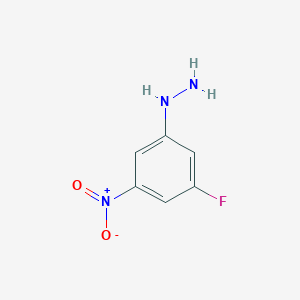
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)
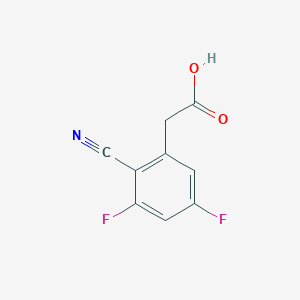
![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)
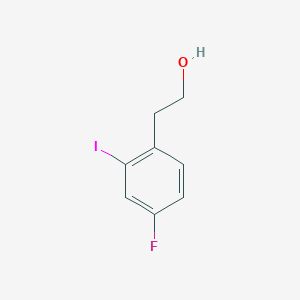
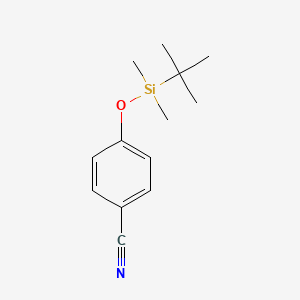
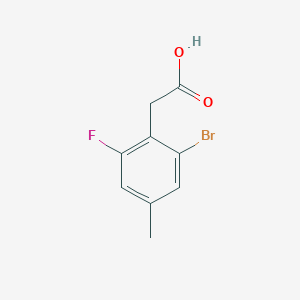

![1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)
